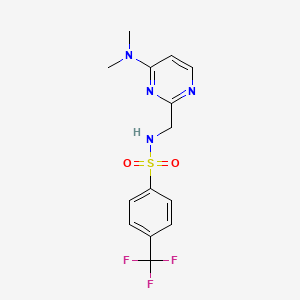

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrimidine moiety linked via a methyl group. The pyrimidine ring is substituted at the 4-position with a dimethylamino group (-N(CH₃)₂), while the benzene ring carries a trifluoromethyl (-CF₃) group at the para position.

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O2S/c1-21(2)13-7-8-18-12(20-13)9-19-24(22,23)11-5-3-10(4-6-11)14(15,16)17/h3-8,19H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDGJUKYUUEENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” typically involves multi-step organic reactions. One common route might include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

Introduction of the Dimethylamino Group: This can be achieved via nucleophilic substitution reactions.

Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Various halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

Mechanism of Action

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide acts as a kinase inhibitor, which is crucial in the regulation of various cellular processes. Kinase inhibitors are vital in treating diseases such as cancer, where abnormal kinase activity is often implicated .

Case Studies

- Cancer Therapeutics : A study demonstrated that compounds similar to this compound exhibited potent activity against specific cancer cell lines by inhibiting key kinases involved in tumor growth .

- Anti-inflammatory Agents : Research indicates that this compound can be modified to enhance its anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis .

Agricultural Chemistry

Role in Agrochemicals

The trifluoromethyl group in the compound enhances its efficacy as an active ingredient in pesticides and herbicides. This modification improves the stability and biological activity of agrochemicals, leading to better pest control outcomes .

Applications

- Herbicides : The compound has been integrated into formulations that target specific weeds without affecting crop yield, demonstrating selective herbicidal activity .

- Fungicides : Its effectiveness against fungal pathogens has been documented, contributing to improved crop protection strategies.

Material Science

Development of Advanced Materials

this compound is also explored for its properties in material science. Its chemical structure allows for the creation of materials with enhanced thermal stability and chemical resistance.

Research Findings

- Polymers and Coatings : Studies have shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties and durability under harsh environmental conditions .

- Nanotechnology Applications : The compound's unique properties are being investigated for use in nanocomposites, which could lead to innovations in electronics and energy storage devices.

Analytical Chemistry

This compound serves as a reagent in various analytical techniques, enhancing the detection and quantification of other substances. It is utilized in chromatography and mass spectrometry, providing researchers with high precision in their analyses .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Cancer therapeutics, anti-inflammatory agents | Potent kinase inhibition |

| Agricultural Chemistry | Herbicides, fungicides | Enhanced efficacy and selectivity |

| Material Science | Polymers, coatings | Improved thermal stability and durability |

| Analytical Chemistry | Chromatography, mass spectrometry | High precision in detection |

Mechanism of Action

The mechanism by which “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can interact with active sites of enzymes.

Comparison with Similar Compounds

Key Structural and Functional Differences

In contrast, PPA14 and PPA15 feature halogenated aryl groups (fluoro- and chlorophenyl), which introduce steric bulk and electron-withdrawing effects, possibly altering target selectivity . The pyrazolo[3,4-d]pyrimidine core in ’s compound adds rigidity and planar geometry, which may improve DNA intercalation or topoisomerase inhibition .

Benzene Ring Modifications :

- The trifluoromethyl (-CF₃) group in the target compound increases hydrophobicity and metabolic stability compared to methoxy (-OCH₃) or unsubstituted benzene rings .

- Methanesulfonamide derivatives () lack the aromatic benzenesulfonamide moiety, which could reduce π-π stacking interactions with protein targets .

Biological Implications: PPA14 and PPA15 demonstrate significant cytotoxicity via G2/M arrest, suggesting that halogenated pyrimidine derivatives are potent cell cycle disruptors. The target compound’s dimethylamino group may modulate this activity by altering charge distribution or hydrogen bonding . The chromenone-containing compound () exhibits a high molecular mass (589.1 g/mol), which could impact bioavailability compared to the smaller target compound .

Cytotoxicity and Mechanism of Action

Physicochemical Properties

- Melting Points : ’s compound melts at 175–178°C, typical for sulfonamides with aromatic systems. The target compound’s melting point is unreported but likely similar due to structural parallels .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group, linked to a benzenesulfonamide moiety. Its molecular formula is C13H14F3N3O2S, and it possesses notable characteristics due to the trifluoromethyl group, which can enhance biological activity by influencing lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In one study, compounds with similar structures exhibited IC50 values ranging from 0.126 μM to 27.4 nM against breast cancer cell lines (MDA-MB-231) .

- Mechanisms of Action : The mechanisms include inducing apoptosis through the activation of the p53 pathway and inhibiting key signaling pathways such as EGFR phosphorylation .

Antimicrobial Activity

Compounds related to this sulfonamide have also demonstrated antimicrobial properties :

- Bactericidal and Fungicidal Effects : The compound's ability to disrupt bacterial survival mechanisms has been documented through molecular docking studies, indicating interactions with essential proteins .

- Antioxidant Activity : It has shown antioxidant capabilities through assays like DPPH radical scavenging, which is crucial for mitigating oxidative stress in biological systems .

Case Studies

- Breast Cancer Treatment : A study evaluated the effects of a related compound on MDA-MB-231 cells, revealing a significant reduction in cell viability and metastasis in vivo models. This study emphasized the selectivity of the compound towards cancer cells over normal cells .

- Molecular Docking Studies : Research involving molecular docking has illustrated how this compound interacts with target proteins, providing insights into its potential as a therapeutic agent .

Data Table: Biological Activities

Q & A

Q. What are the established synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Preparation of the pyrimidine core via nucleophilic substitution or cyclocondensation. For example, 4-(dimethylamino)pyrimidine derivatives can be synthesized using triethylamine (EtN) as a base and chloroacetyl chloride (ClCHCOCl) as a coupling agent under anhydrous conditions .

- Step 2 : Functionalization of the pyrimidine scaffold with a benzyl group. The benzenesulfonamide moiety is introduced via sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to control exothermic reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the final product.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in methanol or acetonitrile at 293 K.

- Data collection : Using a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Software like SHELXL resolves the structure, achieving R-factors < 0.065 and data-to-parameter ratios > 14.7 .

- Key parameters : Bond lengths (C–C: 1.50–1.54 Å), angles (N–C–S: ~105°), and torsional angles confirm the trifluoromethyl group's orientation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

Density Functional Theory (DFT) and molecular docking are employed:

- DFT : Optimizes geometry using B3LYP/6-31G(d,p) basis sets to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

- Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., enzymes). For example, the trifluoromethyl group enhances hydrophobic interactions with bacterial acetyltransferase active sites (binding energy: −8.2 kcal/mol) .

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays.

Q. How can synthetic yield be optimized for large-scale production?

Strategies include:

- Catalyst screening : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling (yield improvement from 45% to 72%) .

- Solvent optimization : Replace DCM with THF to reduce side reactions (e.g., sulfonamide hydrolysis).

- In-line analytics : Monitor reactions via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to identify intermediates and adjust stoichiometry .

Q. How do structural modifications influence metabolic stability?

- Trifluoromethyl group : Enhances lipophilicity (logP = 2.8) and blocks cytochrome P450 oxidation. In vitro microsomal assays show >80% stability after 1 hour .

- Pyrimidine methylation : Introducing a methyl group at C6 reduces plasma protein binding (from 92% to 85%), increasing free drug concentration .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities?

- Assay variability : Compare MIC values under standardized CLSI guidelines. For example, discrepancies in antifungal activity (MIC = 8–32 µg/mL) may arise from broth microdilution vs. agar diffusion methods .

- Crystal polymorphism : SC-XRD and differential scanning calorimetry (DSC) identify polymorphs affecting solubility. For instance, Form I (mp = 187°C) vs. Form II (mp = 175°C) exhibit 3-fold differences in aqueous solubility .

Methodological Tables

Q. Table 1. Crystallographic Data for This compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P2/c | |

| R-factor | 0.065 | |

| Bond length (C–S) | 1.76 Å | |

| Torsional angle (CF) | 112.3° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.